Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate
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Overview
Description
Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate: is a chemical compound known for its diverse applications in scientific research and industryThis compound exhibits significant biological activities, including antioxidant and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate can be synthesized through various chemical reactions. One common method involves the reaction of 3,4-dihydroxyphenylacetic acid with sodium hydroxide in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps such as crystallization or chromatography to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.
Substitution: The phenolic hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Cardiovascular Protection: The compound relaxes coronary arteries and exhibits anticoagulant effects, improving blood flow and reducing the risk of cardiovascular events.
Comparison with Similar Compounds
- Caffeic Acid
- L-DOPA
- Rutin
Properties
Molecular Formula |
C9H7NaO5 |
---|---|
Molecular Weight |
218.14 g/mol |
IUPAC Name |
sodium;3-(3,4-dihydroxyphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C9H8O5.Na/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,10-11H,4H2,(H,13,14);/q;+1/p-1 |
InChI Key |
MEGQDXVOLDKUPI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
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